molecular formula C14H17NO2 B2462384 Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine CAS No. 330473-52-4

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine

Cat. No.: B2462384
CAS No.: 330473-52-4
M. Wt: 231.295
InChI Key: WZDHRFBBOPQWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine is an organic compound that features a furan ring and a methoxyphenyl group connected via an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine typically involves the reaction of furan-2-carbaldehyde with 4-methoxyphenethylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan and methoxyphenyl derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl-amine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    4-Methoxyphenethylamine: Lacks the furan ring, leading to variations in reactivity and applications.

Uniqueness

Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-16-13-6-4-12(5-7-13)8-9-15-11-14-3-2-10-17-14/h2-7,10,15H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDHRFBBOPQWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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